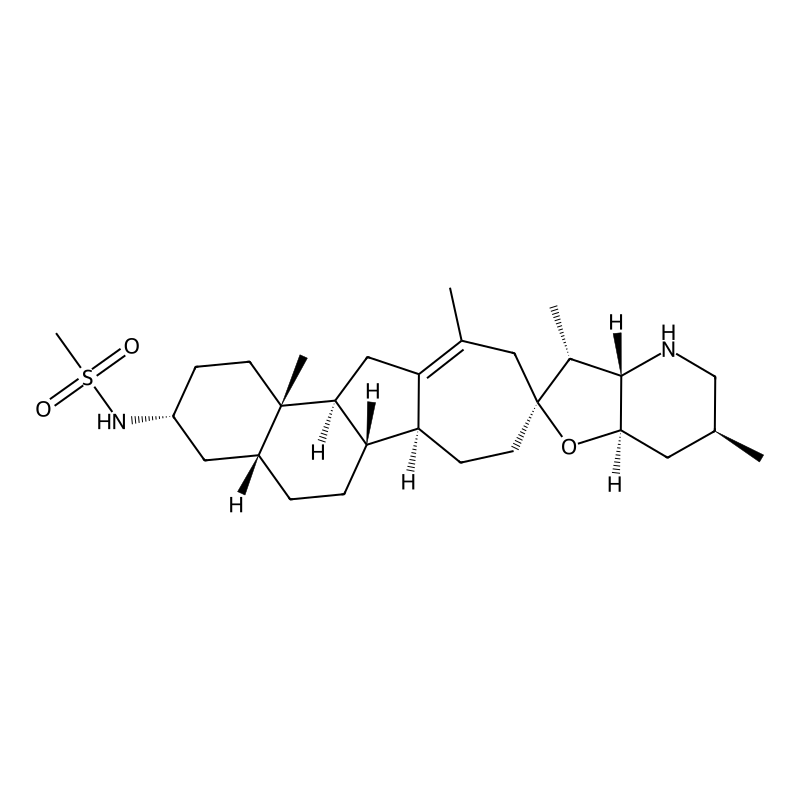Saridegib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Saridegib, also known as IPI-926, is a small molecule inhibitor that targets a protein called smoothened homologue (SMO). SMO is part of the hedgehog signaling pathway, which plays a crucial role in embryonic development and tissue repair in adults. However, abnormal activation of this pathway can contribute to cancer development [].
Inhibition of the Hedgehog Signaling Pathway
Research suggests that Saridegib functions by binding to the SMO protein, thereby blocking its activity and preventing the downstream effects of the hedgehog signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting SMO, Saridegib has the potential to disrupt cancer cell growth and promote cell death [].
Potential Applications in Cancer Treatment
Preclinical studies using cell lines and animal models have shown promise for Saridegib in treating various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer [, ]. These studies suggest that Saridegib may be effective in shrinking tumors and improving survival rates.
Here's a breakdown of some specific research areas:
- Basal Cell Carcinoma: Basal cell carcinoma is the most common type of skin cancer. Studies have shown that Saridegib can be effective in treating advanced or metastatic basal cell carcinoma, especially in cases where other treatment options have failed [].
- Medulloblastoma: Medulloblastoma is an aggressive form of brain cancer that primarily affects children. Research suggests that Saridegib may be beneficial in treating medulloblastoma, particularly in combination with other therapies.
- Pancreatic Cancer: Pancreatic cancer is a highly aggressive and difficult-to-treat malignancy. Studies have investigated the use of Saridegib, alone or in combination with other chemotherapeutic agents, for pancreatic cancer treatment. However, the results have been mixed, and further research is needed to determine its efficacy in this context.
It is important to note that these are just a few examples, and research on Saridegib for various cancers is ongoing.
Please note:
- While Saridegib shows promise in preclinical studies, its effectiveness and safety in humans need further evaluation through clinical trials.
- This information is for general knowledge purposes only and should not be interpreted as medical advice.
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
Drug Indication
Pharmacology
KEGG Target based Classification of Drugs
Frizzled / Smoothened family
Smoothened
SMO [HSA:6608] [KO:K06226]
Other CAS
Wikipedia
Use Classification
Human Drugs -> EU pediatric investigation plans








